(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound characterized by its unique fused ring system, which incorporates both imidazole and thiazole moieties. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its biological activity and potential applications.
The compound is cataloged under the CAS number 1239015-83-8 and can be sourced from chemical suppliers such as Benchchem, which provides detailed information regarding its synthesis and applications.
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties including antimicrobial and anticancer activities. This classification highlights its relevance in drug discovery and development.
The synthesis of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves cyclization reactions starting from 2-aminobenzothiazole and benzyl halides. One prominent method is a microwave-assisted synthesis that allows for rapid reaction times and high yields without the need for catalysts. This method has been shown to be efficient in both laboratory and industrial settings .
The molecular structure of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole consists of a benzyl group attached to a dihydrobenzo[d]imidazo[2,1-b]thiazole framework. The stereochemistry at the chiral center is significant for its biological activity.
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acetic acid |
Reduction | Sodium borohydride | Methanol |
Substitution | Sodium hydride | Dimethylformamide |
The mechanism of action for (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole primarily involves its interaction with cellular targets that lead to biological effects. Notably:
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is typically characterized as a solid at room temperature with specific melting points depending on purity.
The compound exhibits notable solubility in organic solvents and demonstrates stability under various conditions typical for heterocycles. Its reactivity profile allows it to participate in multiple chemical transformations relevant for synthetic applications.
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole has several significant applications:
This compound represents a valuable target for further research and development across multiple scientific disciplines.
Imidazo[2,1-b]thiazole derivatives represent a privileged scaffold in medicinal chemistry with a documented history spanning over five decades of therapeutic exploration. Early investigations focused on their anthelmintic properties, exemplified by tetramisole, but contemporary research has revealed substantially broader pharmacological potential. The benzo[d]-fused variant—benzo[d]imidazo[2,1-b]thiazole—emerged as a structurally rigidified analogue offering enhanced target affinity and metabolic stability. This scaffold gained significant attention following reports of antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with compounds like the 4-nitrophenyl-substituted derivative (IT10) exhibiting IC₅₀ values of 2.32 μM alongside minimal cytotoxicity (>128 μM) in MRC-5 lung fibroblasts [3]. The inherent chirality at the C2 position, particularly through asymmetric synthesis, became a critical focus when studies revealed dramatic differences in biological activity between enantiomers. This historical trajectory—from broad-spectrum agents to targeted, chirally-defined therapeutics—illustrates the scaffold's adaptability to modern drug discovery paradigms focused on selectivity and molecular precision [3] [6].
The stereochemical identity at the C2 position fundamentally dictates the three-dimensional architecture and biological interactions of benzo[d]imidazo[2,1-b]thiazoles. (S)-2-Benzyl substitution introduces distinct conformational constraints within the fused heterocyclic system compared to its (R)-enantiomer or non-benzylated analogues. The benzyl moiety, characterized by a -CH₂- linker between the chiral center and phenyl ring, provides enhanced electron density modulation and steric bulk relative to simple 2-phenyl substitution (e.g., benzotetramisole, CAS 950194-37-3). This is evidenced by comparative molecular descriptor analyses [6]. According to Cahn-Ingold-Prelog (CIP) priority rules, the (S)-configuration establishes a specific spatial orientation: The benzyl group’s methylene carbon (atomic number 6) typically outranks other substituents except heteroatom-containing groups, dictating the R/S assignment through systematic atomic numbering [1]. The conformational stability imparted by the benzyl group restricts rotation more effectively than smaller alkyl chains, creating a well-defined chiral pocket that enhances enantioselective target recognition. This stereoelectronic profile enables optimized binding interactions with asymmetric enzyme active sites—particularly those accommodating the benzyl group's hydrophobic volume and π-electron system [2] [6].
Table 1: Structural Characteristics of Key Benzo[d]imidazo[2,1-b]thiazole Derivatives
Compound Name | CAS Number | Molecular Formula | Specific Rotation [α]D | SMILES Notation |
---|---|---|---|---|
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole | 1415839-22-3 | C₁₆H₁₄N₂S | Not reported | C12=NC@HCN1C4=CC=CC=C4S2 |
(S)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole | 950194-37-3 | C₁₅H₁₂N₂S | Not reported | C12=NC@@HCN1C4=CC=CC=C4S2 |
The benzo[d]imidazo[2,1-b]thiazole core demonstrates remarkable versatility in targeting essential enzymes across pathogenic species, with its chiral 2-benzyl derivatives exhibiting exceptional selectivity. Molecular docking and dynamics simulations reveal that (S)-configured analogues, including the 2-benzyl variant, establish high-affinity interactions within the ATP-binding site of Mycobacterium tuberculosis pantothenate synthetase (PS)—an enzyme critical for coenzyme A biosynthesis and therefore bacterial viability [3]. The benzyl substituent's hydrophobic aromatic face engages in π-stacking with Phe190 and van der Waals contacts with Ile196 and Leu176, while the fused bicyclic system anchors the molecule through hydrogen bonding with catalytic residues. This precise orientation—dependent on (S)-chirality—explains the sub-micromolar inhibitory concentrations observed for derivatives like the dichlorophenyl analogue IT06 (IC₅₀ 2.03 μM). Crucially, these compounds exhibit pathogen-specific selectivity, showing no activity against non-tuberculous mycobacteria (NTM) panels, which underscores their targeted mechanism rather than generalized cytotoxicity [3]. The scaffold's adaptability extends beyond antimycobacterial applications; propenone conjugates demonstrate G1-phase cell cycle arrest in HeLa cells through ROS-mediated apoptosis, confirming their utility against divergent enzyme targets across disease states [8].
Table 2: Biological Activities of Representative Benzo[d]imidazo[2,1-b]thiazole Derivatives
Biological Target | Representative Compound | Key Activity Metrics | Mechanistic Insights |
---|---|---|---|
M. tuberculosis Pantothenate Synthetase | IT06 (2,4-dichloro phenyl) | IC₅₀ = 2.03 μM; IC₉₀ = 15.22 μM | Selective inhibition over non-tuberculous mycobacteria |
M. tuberculosis H37Ra | IT10 (4-nitro phenyl) | IC₅₀ = 2.32 μM; IC₉₀ = 7.05 μM | No acute cellular toxicity (MRC-5 IC₅₀ >128 μM) |
HeLa Cell Proliferation | Propenone conjugate | G1-phase arrest; 40% ∆Ψm loss | ROS induction (4-fold increase) & apoptotic cascade |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5